

# physical and chemical characteristics of 1-Phenylimidazolidin-2-one

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## Compound of Interest

Compound Name: 1-Phenylimidazolidin-2-one

Cat. No.: B157022

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## An In-depth Technical Guide to 1-Phenylimidazolidin-2-one

This technical guide provides a comprehensive overview of the physical, chemical, and spectral characteristics of **1-Phenylimidazolidin-2-one**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes available data on its properties, provides insights into its synthesis and analysis, and discusses the known biological activities of related compounds.

## Chemical and Physical Properties

**1-Phenylimidazolidin-2-one**, with the CAS number 1848-69-7, is a heterocyclic organic compound. Its fundamental properties are summarized below.<sup>[1]</sup>

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>10</sub> N <sub>2</sub> O	PubChem[1]
Molecular Weight	162.19 g/mol	PubChem[1]
IUPAC Name	1-phenylimidazolidin-2-one	PubChem[1]
CAS Number	1848-69-7	PubChem[1]
Canonical SMILES	<chem>C1CN(C(=O)N1)C2=CC=CC=C2</chem>	PubChem[1]
InChI	InChI=1S/C9H10N2O/c12-9-10-6-7-11(9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12)	PubChem[1]
InChIKey	QKKGTRSHKSWYAK-UHFFFAOYSA-N	PubChem[1]

Table 1: General Identifiers and Properties of **1-Phenylimidazolidin-2-one**

Quantitative experimental data for several physical properties of **1-Phenylimidazolidin-2-one** are not readily available in the cited literature. The table below presents the available computed and experimental data.

Property	Value	Data Type	Source
Melting Point	Not Available	Experimental	[2]
Boiling Point	Not Available	Experimental	[2]
Solubility	Not Available	Experimental	
XLogP3	0.9	Computed	PubChem[1]

Table 2: Physical Properties of **1-Phenylimidazolidin-2-one**

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1-Phenylimidazolidin-2-one**. Below is a summary of available spectral data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for **1-Phenylimidazolidin-2-one** are not fully detailed in the provided search results. However, based on the structure, the following characteristic signals can be predicted.

$^1\text{H}$  NMR:

- Aromatic Protons ( $\text{C}_6\text{H}_5$ ): Multiple signals in the aromatic region (typically  $\delta$  7.0-8.0 ppm).
- Imidazolidinone Ring Protons ( $-\text{CH}_2-\text{CH}_2-$ ): Signals corresponding to the two methylene groups in the heterocyclic ring.

$^{13}\text{C}$  NMR:

- Carbonyl Carbon ( $\text{C}=\text{O}$ ): A signal in the downfield region, characteristic of a carbonyl group in an amide or urea-like structure.
- Aromatic Carbons ( $\text{C}_6\text{H}_5$ ): Multiple signals in the aromatic region (typically  $\delta$  110-150 ppm).
- Imidazolidinone Ring Carbons ( $-\text{CH}_2-\text{CH}_2-$ ): Signals for the two methylene carbons in the heterocyclic ring.

A publicly available computed  $^{13}\text{C}$  NMR spectrum can be found on SpectraBase.[\[3\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum of **1-Phenylimidazolidin-2-one** would be expected to show characteristic absorption bands for its functional groups.

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )
N-H Stretch	3200-3400
C=O Stretch (Amide)	1650-1700
C-N Stretch	1250-1350
Aromatic C-H Stretch	3000-3100
Aromatic C=C Stretch	1450-1600

Table 3: Predicted IR Absorption Bands for **1-Phenylimidazolidin-2-one**

## Mass Spectrometry (MS)

The mass spectrum of **1-Phenylimidazolidin-2-one** would show a molecular ion peak (M<sup>+</sup>) corresponding to its molecular weight (162.19 g/mol ).<sup>[1]</sup> Common fragmentation patterns would involve the cleavage of the phenyl group and fragmentation of the imidazolidinone ring.

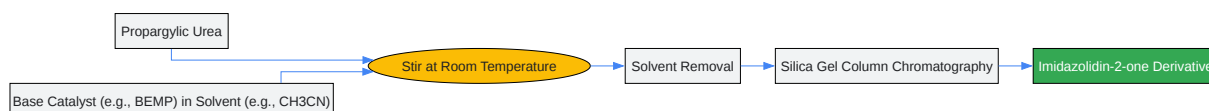
## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-Phenylimidazolidin-2-one** was not found, a general procedure can be inferred from the synthesis of related imidazolidin-2-one derivatives.

## General Synthesis of Imidazolidin-2-ones

A common method for the synthesis of imidazolidin-2-ones involves the base-catalyzed intramolecular hydroamidation of propargylic ureas.<sup>[4]</sup>

Experimental Workflow: Synthesis of Imidazolidin-2-ones



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Caption: General workflow for the synthesis of imidazolidin-2-one derivatives.

Methodology:

- A solution of the appropriate propargylic urea is prepared in a suitable solvent such as acetonitrile.[4]
- A catalytic amount of a non-nucleophilic base, for example, 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), is added to the solution.[4]
- The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).[4]
- Upon completion, the solvent is removed under reduced pressure.[4]
- The crude product is then purified using silica gel column chromatography with an appropriate eluent system, such as a mixture of hexane and ethyl acetate.[4]

## Purification and Analysis

Purification of the synthesized compound is typically achieved through column chromatography, as mentioned in the general synthesis protocol. The purity and identity of the final product are confirmed through a combination of analytical techniques:

- Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and the purity of the fractions from column chromatography.
- Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ): To elucidate the structure of the molecule.
- Infrared (IR) Spectroscopy: To identify the functional groups present.
- Mass Spectrometry (MS): To confirm the molecular weight and analyze fragmentation patterns.
- Melting Point Determination: To assess the purity of the crystalline solid product.

## Chemical Reactions and Stability

Information regarding specific chemical reactions and the stability of **1-Phenylimidazolidin-2-one** is limited in the available literature. As a cyclic urea, it is expected to be relatively stable under normal conditions. The amide-like functionality suggests it could undergo hydrolysis under strong acidic or basic conditions. The phenyl group can undergo typical electrophilic aromatic substitution reactions, although the reactivity will be influenced by the electron-withdrawing nature of the imidazolidinone ring.

## Biological Activities and Signaling Pathways

There is a notable lack of specific information regarding the biological activities and associated signaling pathways of **1-Phenylimidazolidin-2-one** in the reviewed literature. However, the broader class of imidazolidine derivatives has been reported to exhibit a wide range of pharmacological properties.

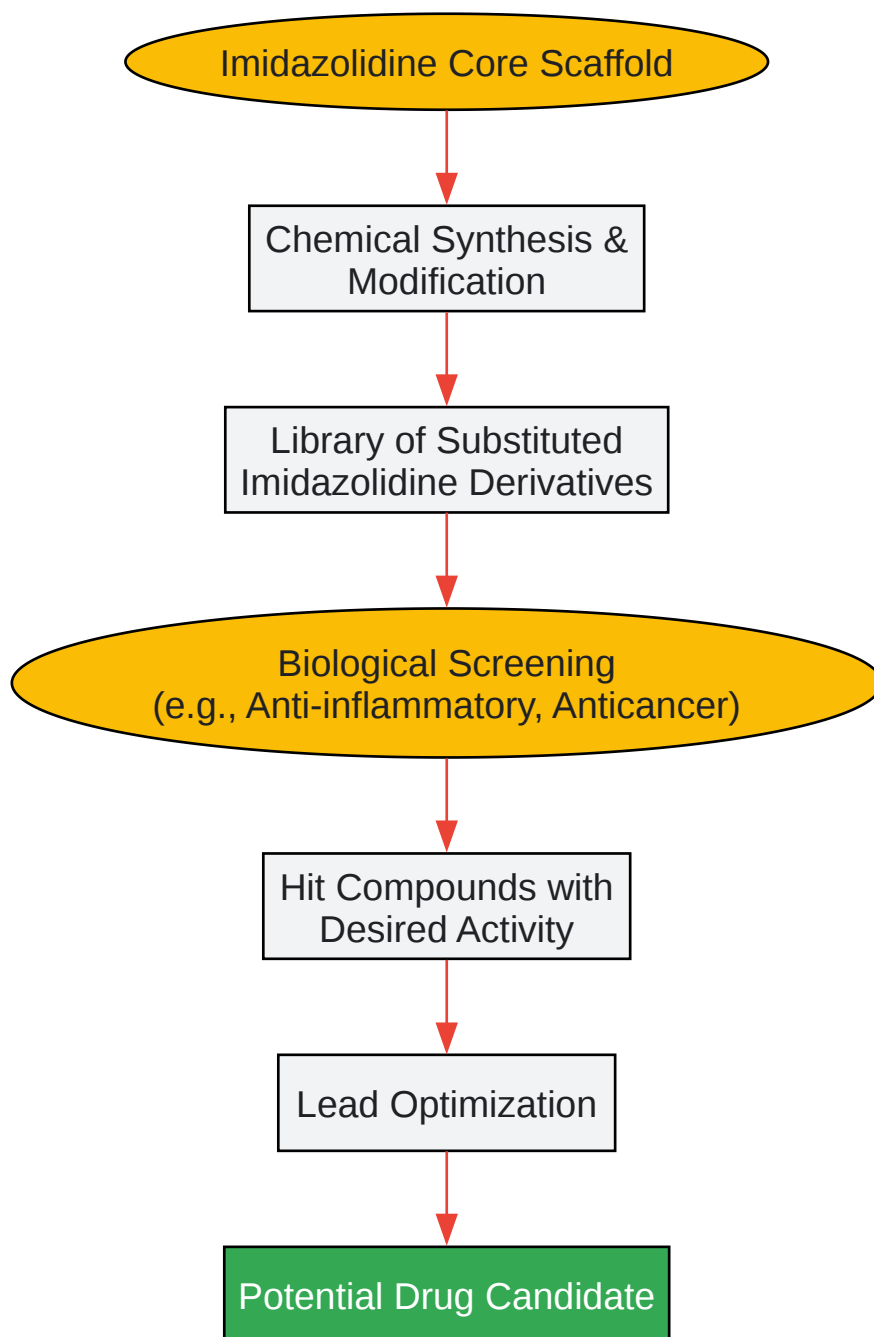
Substituted imidazolidine derivatives have been investigated for various biological activities, including:

- **Anti-inflammatory and Analgesic Actions:** Certain substituted imidazolidine derivatives have shown promising anti-inflammatory and analgesic effects in animal models.[\[5\]](#)
- **Anticonvulsant and Antiarrhythmic Properties:** The imidazolidin-2,4-dione (hydantoin) scaffold, which is structurally related, is a well-known pharmacophore in anticonvulsant and antiarrhythmic drugs.[\[6\]](#)
- **Antimicrobial and Antifungal Activities:** Various imidazolidine derivatives have been synthesized and evaluated for their potential as antimicrobial and antifungal agents.[\[7\]](#)
- **Anticancer Activity:** Some imidazolidinone derivatives have been explored for their potential as anticancer agents.[\[7\]](#)
- **Cannabinoid Receptor Affinity:** Certain triphenylimidazolidine-2,4-dione derivatives have been shown to have an affinity for human CB1 cannabinoid receptors.[\[8\]](#)

Due to the absence of specific studies on **1-Phenylimidazolidin-2-one**, no signaling pathway diagrams can be generated for this particular compound. The biological activities mentioned

above for related compounds involve a variety of molecular targets and signaling pathways, which would be specific to each derivative's unique structure.

Logical Relationship: Drug Discovery with Imidazolidine Scaffolds



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Caption: A generalized logical workflow for drug discovery based on the imidazolidine scaffold.

## Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **1-Phenylimidazolidin-2-one** is classified as causing serious eye irritation.[1]

GHS Hazard Statement: H319: Causes serious eye irritation.[1]

Precautionary Statements:

- P264: Wash hands thoroughly after handling.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P337+P313: If eye irritation persists: Get medical advice/attention.

## Conclusion

**1-Phenylimidazolidin-2-one** is a compound for which basic chemical identifiers and computed properties are known. However, there is a significant lack of experimentally determined physical data, such as melting point, boiling point, and solubility, in publicly available resources. While general synthetic methods for the imidazolidin-2-one class of compounds are established, a detailed, optimized protocol specifically for this molecule is not readily available. Furthermore, there is a notable absence of research into its biological activities and potential mechanisms of action. The broader family of imidazolidine derivatives, however, shows a wide range of pharmacological potential, suggesting that **1-Phenylimidazolidin-2-one** could be a candidate for future biological screening and drug discovery efforts. Further experimental investigation is required to fully characterize this compound and explore its potential applications.

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## References

- 1. 1-Phenylimidazolidin-2-one | C<sub>9</sub>H<sub>10</sub>N<sub>2</sub>O | CID 255273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. spectrabase.com [spectrabase.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. farm.ucl.ac.be [farm.ucl.ac.be]
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